4-(Piperazin-1-yl)pyridin-2-amine
Description
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Structure
3D Structure
Properties
IUPAC Name |
4-piperazin-1-ylpyridin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N4/c10-9-7-8(1-2-12-9)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJYXHYUAEBLISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30651726 | |
| Record name | 4-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
470442-95-6 | |
| Record name | 4-(Piperazin-1-yl)pyridin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30651726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Significance in Medicinal Chemistry and Drug Discovery
The 4-(piperazin-1-yl)pyridin-2-amine framework is a privileged scaffold in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. The piperazine (B1678402) group often improves the pharmacokinetic properties of a drug candidate, such as its solubility and ability to be absorbed by the body. nih.gov The pyridine (B92270) ring and the amino group provide key interaction points for binding to biological targets like enzymes and receptors.
Derivatives built upon this core structure have shown a wide range of biological activities. For instance, the piperazine-pyridine motif is central to the design of various kinase inhibitors. nih.gov Kinases are a class of enzymes that play crucial roles in cell signaling, and their dysregulation is implicated in diseases like cancer. By modifying the core scaffold, researchers have developed potent and selective inhibitors for specific kinases. For example, optimization of an imidazo[4,5-b]pyridine-based series, which contains a related piperazinyl-pyridine structure, led to the identification of a dual FLT3/Aurora kinase inhibitor for the potential treatment of acute myeloid leukemia (AML). nih.gov
Furthermore, compounds incorporating the piperazinyl-pyridine moiety have been investigated as selective serotonin (B10506) reuptake inhibitors (SSRIs), which are a major class of antidepressants. nih.gov The structural features of this compound allow for the precise spatial arrangement of functional groups necessary for interaction with the serotonin transporter. The versatility of this scaffold is also highlighted by its use in developing inhibitors for other important biological targets, including HIV-1 reverse transcriptase and anaplastic lymphoma kinase (ALK). nih.govnih.gov
| Derivative Class | Therapeutic Target | Potential Application | Reference |
| Imidazo[4,5-b]pyridines | FLT3/Aurora Kinase | Acute Myeloid Leukemia (AML) | nih.gov |
| Piperidin-4-yl-aminopyrimidines | HIV-1 Reverse Transcriptase | HIV/AIDS | nih.gov |
| 2-amino-4-(1-piperidine) pyridines | ALK/ROS1 Kinase | Non-Small-Cell Lung Cancer | nih.gov |
| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-ones | Serotonin Transporter | Depression | nih.gov |
Relevance As an Organic Synthetic Intermediate
Beyond its direct biological significance, 4-(piperazin-1-yl)pyridin-2-amine is a valuable intermediate in organic synthesis. The presence of multiple reactive sites—the primary amine on the pyridine (B92270) ring and the secondary amine within the piperazine (B1678402) ring—allows for a variety of chemical transformations. This makes it a key building block for constructing more complex molecules. nih.gov
Synthetic routes to piperazine-containing compounds are well-established, often involving methods like nucleophilic aromatic substitution (SNAr), Buchwald-Hartwig amination, and reductive amination. nih.gov For example, a piperazine moiety can be introduced onto a pyridine ring through an SNAr reaction where piperazine displaces a leaving group, such as a halogen, on the pyridine ring. nih.gov The resulting intermediate can then undergo further reactions. The primary amino group on the pyridine can be acylated, alkylated, or used in coupling reactions to build out different molecular architectures.
The utility of piperazine-based synthons is evident in the industrial-scale synthesis of various pharmaceuticals. nih.gov The ability to readily modify the this compound core allows for the systematic exploration of structure-activity relationships (SAR) during the drug discovery process. By creating a library of derivatives with different substituents, chemists can fine-tune the compound's properties to enhance potency, selectivity, and pharmacokinetic profiles.
Current Research Landscape and Emerging Applications
General Synthetic Routes to the Core Structure
The formation of the pyridinylpiperazine core is central to the synthesis of the target compound and its derivatives. This is typically achieved through coupling reactions between a suitable pyridine (B92270) derivative and piperazine or by building a functionalized pyridine ring through multi-step organic synthesis.
Coupling Reactions of Pyridine Derivatives with Piperazine
A common and direct approach involves the reaction of a pyridine derivative, typically a halopyridine, with piperazine. For instance, the reaction of 2-chloro-3-nitropyridine (B167233) with an excess of piperazine in refluxing acetonitrile (B52724) can yield the corresponding pyridinylpiperazine derivative. nih.gov The electron-withdrawing nitro group in the 3-position activates the 2-position for nucleophilic aromatic substitution by the piperazine. nih.gov This strategy is often employed in the synthesis of various pyridinylpiperazine-based compounds. nih.gov
Another powerful method for forging the C-N bond between a pyridine ring and piperazine is the Buchwald-Hartwig amination. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups. nih.govwikipedia.org The reaction typically involves an aryl halide (or triflate), an amine (in this case, piperazine), a palladium catalyst, a suitable ligand, and a base. wikipedia.orgyoutube.com The choice of ligand is crucial for the reaction's success, with bulky, electron-rich phosphine (B1218219) ligands often enhancing efficiency. youtube.com
Copper-mediated coupling reactions also provide a viable route to pyridinylpiperazines. These reactions can be particularly useful for coupling challenging substrates, including heteroaryl iodides and thiols. nih.gov
Multi-Step Organic Synthesis Approaches to Functionalized Pyridines
Specific Reaction Pathways for Piperazine Moiety Incorporation
The introduction of the piperazine ring is a critical step in the synthesis of this compound and its analogs. Several catalytic and non-catalytic methods are utilized for this transformation.
Palladium-Catalyzed Buchwald-Hartwig Amination Protocols
The Buchwald-Hartwig amination stands out as a premier method for the synthesis of aryl amines, including pyridinylpiperazines. wikipedia.org This palladium-catalyzed reaction allows for the coupling of a wide variety of aryl halides and triflates with amines, including piperazine. nih.govwikipedia.org The reaction proceeds through a catalytic cycle involving oxidative addition, ligand exchange, and reductive elimination. youtube.com The development of various generations of catalyst systems has expanded the scope of this reaction to include a broad range of substrates and milder reaction conditions. wikipedia.org For example, a facile palladium-catalyzed methodology has been developed for the synthesis of arylpiperazines under aerobic and even solvent-free conditions, showcasing the efficiency and environmental benefits of this approach. nih.govorganic-chemistry.org
Table 1: Examples of Buchwald-Hartwig Amination for Arylpiperazine Synthesis nih.gov
| Aryl Halide | Product | Yield (%) |
| 4-Chlorotoluene | 1-(p-Tolyl)piperazine | 97 |
| 4-Chloroanisole | 1-(4-Methoxyphenyl)piperazine | 95 |
| 1-Chloro-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)piperazine | 88 |
This table is generated based on data from a study on rapid Pd-catalyzed synthesis of piperazine scaffolds. nih.gov
Base-Mediated Coupling Strategies
In some instances, the coupling of piperazine to a pyridine ring can be achieved without the use of a metal catalyst, relying instead on a strong base. For example, the reaction of 2-chloro-N-arylacetamides with piperazine in the presence of potassium carbonate can afford the desired N-substituted piperazine derivatives. nih.gov Similarly, the reaction of 2-chloro-3-nitropyridine with excess piperazine proceeds efficiently under reflux conditions to yield the corresponding pyridinylpiperazine. nih.gov
A process for the preparation of 4-(4-(4-aminophenyl)piperazin-1-yl)phenol involves the reaction of 4-(piperazin-1-yl)phenol with p-nitro-chlorobenzene in the presence of triethylamine, followed by reduction of the nitro group. tdcommons.org
Cyclization Reactions for Piperazine Ring Formation
An alternative to coupling a pre-formed piperazine is to construct the piperazine ring directly onto the pyridine scaffold. This can be achieved through various cyclization reactions. One approach involves the reductive cyclization of dioximes to form piperazines. mdpi.com This method allows for the synthesis of piperazines with substituents at the carbon and nitrogen atoms. mdpi.com
Another strategy involves the intramolecular cyclization of suitable precursors. For example, a palladium-catalyzed cyclization reaction can be used for the modular synthesis of highly substituted piperazines. organic-chemistry.org Additionally, iridium-catalyzed N-alkylative reactions of ethanolamines have been developed for the synthesis of piperazine derivatives. clockss.org The cleavage of the 1,4-diazabicyclo[2.2.2]octane (DABCO) ring has also been utilized as a synthetic route to piperazine derivatives. rsc.org
Ring-Opening of Aziridines via Nucleophilic Amine Addition
The synthesis of piperazine rings, a core component of the target scaffold, can be achieved through the nucleophilic ring-opening of aziridines. Aziridines, being strained three-membered heterocycles, are susceptible to ring-opening by various nucleophiles, including amines. researchgate.netillinois.edu This reaction provides a versatile route to 1,2-diamines, which can be precursors to or part of a subsequent cyclization to form the piperazine ring. rsc.org
The regioselectivity of the aziridine (B145994) ring-opening is a critical aspect of this methodology and is influenced by the substituents on the aziridine ring and the nature of the nucleophile. frontiersin.org For non-activated aziridines (with alkyl or aryl groups on the nitrogen), the reaction mechanism can have characteristics of both SN1 and SN2 pathways. baranlab.org In contrast, activated aziridines, typically bearing electron-withdrawing groups like sulfonyl or acyl groups on the nitrogen, readily undergo SN2-type reactions. researchgate.net The nucleophilic attack generally occurs at the less sterically hindered carbon atom. baranlab.org
An efficient strategy for constructing enantiomerically pure cis-2,5-disubstituted chiral piperazines utilizes the ring-opening of N-tosyl aziridines derived from amino acids. researchgate.net For instance, a chiral N-Ts aziridine can be opened by an α-amino acid methyl ester hydrochloride in a highly regioselective manner, mediated by a Lewis acid such as boron trifluoride diethyl etherate (BF3·OEt2). The resulting diamine can then undergo cyclization to form the piperazine core. researchgate.net While not a direct synthesis of this compound, this methodology highlights a key strategy for forming the piperazine portion of the molecule, which can then be coupled to a suitable pyridine derivative.
The reaction can be performed under various conditions, including catalyst- and solvent-free environments, which aligns with the principles of green chemistry. rsc.org For example, the aza-addition of various aromatic amines to N-tosylated aziridines has been achieved without the need for a catalyst or solvent. rsc.org
Table 1: Examples of Aziridine Ring-Opening Reactions for Diamine Synthesis
| Aziridine Substrate | Nucleophile | Catalyst/Conditions | Product Type | Ref. |
|---|---|---|---|---|
| N-Tosyl-2-alkyl-aziridine | Aromatic Amine | Catalyst- and solvent-free | Vicinal-diamine | rsc.org |
| N-Tosyl chiral aziridine | α-Amino acid methyl ester HCl | BF3·OEt2 | Intermediate for cis-2,5-disubstituted piperazine | researchgate.net |
| N-Diphenylphosphinyl vinyl aziridine | Carbon and Heteronucleophiles | Palladium-catalyzed | Allylic amines | nih.gov |
Optimization of Reaction Conditions and Process Chemistry
The synthesis of this compound and its analogs often involves the coupling of a piperazine derivative with a substituted pyridine, typically a halopyridine. The Buchwald-Hartwig amination is a cornerstone reaction for this transformation, and its optimization is crucial for achieving high efficiency, purity, and yield on both laboratory and industrial scales. wikipedia.orgresearchgate.net
Catalyst Selection and Its Influence on Reaction Efficiency
The choice of catalyst, specifically the palladium source and the phosphine ligand, is paramount in the Buchwald-Hartwig amination. The evolution of these catalyst systems has dramatically expanded the scope and utility of the reaction. wikipedia.org
First-Generation Catalysts: Early systems utilized palladium complexes with tri(o-tolyl)phosphine (P(o-Tol)3). These were effective for coupling secondary amines with aryl bromides. libretexts.org
Bidentate Phosphine Ligands: The introduction of bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and DPPF (1,1'-bis(diphenylphosphino)ferrocene) was a significant advancement, allowing for the reliable coupling of primary amines. wikipedia.org
Sterically Hindered Ligands: The development of bulky, electron-rich mono- and bidentate phosphine ligands has had the most profound impact. Buchwald's dialkylbiaryl phosphine ligands (e.g., XPhos, SPhos) and Hartwig's ferrocene-based ligands are remarkably active. wikipedia.org These catalysts enable the coupling of a wide array of amines with less reactive aryl chlorides, in addition to bromides and iodides, often under milder conditions. researchgate.net For instance, Pd-PEPPSI-IPentCl has been shown to be a highly effective precatalyst for the coupling of challenging 2-aminopyridine (B139424) derivatives, mitigating catalyst poisoning by the substrate or product. researchgate.net
In the synthesis of complex pyridinylpiperazine derivatives, such as those used as CDK4/6 inhibitors, catalyst systems like Pd2(dba)3 in combination with a bulky ligand like Xantphos are employed to couple a piperazine-substituted pyridine with another amine. acs.org The efficiency of these catalysts allows for reactions to be carried out rapidly, sometimes with microwave assistance. acs.orgnih.gov
Impact of Solvent Polarity and Temperature on Yield and Selectivity
The reaction solvent and temperature are critical parameters that must be carefully controlled to maximize yield and selectivity.
Solvent Effects: The Buchwald-Hartwig amination is commonly performed in aprotic, nonpolar solvents like toluene (B28343) and xylene, or polar aprotic solvents such as 1,4-dioxane. dtu.dkacsgcipr.org The choice of solvent can significantly affect the product distribution. In the coupling of piperazine with p-bromotoluene, m-xylene (B151644) was found to be the most appropriate solvent for achieving high selectivity for the desired mono-substituted product. dtu.dk In some cases, using an excess of the amine reactant, such as piperazine itself, can serve as a solvent, providing a more environmentally friendly, "green" procedure. nih.gov
Temperature Effects: Reaction temperatures can vary widely. While some modern catalyst systems allow for reactions at room temperature, elevated temperatures are often required to drive the reaction to completion, particularly with less reactive substrates like aryl chlorides. wikipedia.org Microwave irradiation has emerged as a valuable tool for rapidly heating reactions, significantly reducing reaction times from many hours to mere minutes. acs.orgnih.gov For example, the synthesis of certain 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives via Buchwald-Hartwig amination is conducted at 150°C under microwave conditions. acs.org The temperature must be optimized to ensure product formation while minimizing thermal degradation and side reactions.
Impurity Control and Purification Methodologies
Ensuring the purity of the final compound is critical, especially for pharmaceutical applications. Impurities can arise from unreacted starting materials, side reactions, or degradation of products.
Common Impurities: In the synthesis of related structures like Palbociclib, an impurity identified is 5-(4-Nitrosopiperazin-1-yl)pyridin-2-amine. pharmaffiliates.comsimsonpharma.com This suggests that under certain conditions, nitrosation of the piperazine nitrogen can occur. Other potential impurities include products of diarylation (in the case of piperazine coupling) and hydrodehalogenation of the aryl halide starting material. libretexts.orgnih.gov
Purification Techniques: Standard purification methods are employed to isolate the desired product.
Chromatography: Silica gel column chromatography is a widely used technique for purifying pyridinylpiperazine derivatives and their intermediates. nih.govrsc.org The choice of eluent system (e.g., ethyl acetate/petroleum ether) is optimized to achieve separation. nih.gov
Recrystallization: This is a common method for purifying the final solid product, often following chromatographic purification. It can effectively remove minor impurities and provide a crystalline solid with high purity. google.com
Extraction and Washing: Liquid-liquid extraction is a standard workup procedure to remove inorganic salts and highly polar or nonpolar impurities. The organic phase is typically washed with water, acidic or basic solutions, and brine to purify the product before concentration. rsc.orggoogle.com
Derivatization Strategies for Structural Diversification
The this compound scaffold serves as a versatile template for structural diversification to explore structure-activity relationships (SAR) and optimize pharmacological properties. Derivatization can occur at several positions: the secondary amine of the piperazine ring, the primary amine on the pyridine ring, or on the pyridine ring itself.
N-Alkylation and N-Acylation of the Piperazine Ring: The free secondary amine of the piperazine moiety is a common site for modification.
Reductive Amination: This is a powerful method for introducing alkyl groups. For example, reacting the piperazine with an aldehyde or ketone (e.g., N-methyl-4-piperidone) in the presence of a mild reducing agent like sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) yields N-alkylated derivatives. nih.gov
Acylation: The piperazine nitrogen can be readily acylated using acyl chlorides or anhydrides. This is often a key step in building more complex molecules. jst.go.jp
Modification of the Pyridin-2-amine Group: The exocyclic primary amine at the C2 position of the pyridine ring is another key handle for derivatization.
Sulfonylation: The amine can be reacted with various sulfonyl chlorides to form sulfonamides. This strategy was used to synthesize N-(6-(4-(piperazin-1-yl)phenoxy)pyridin-3-yl)benzenesulfonamide derivatives. nih.gov
Coupling Reactions: The 2-amino group can participate in further coupling reactions. For instance, in the synthesis of CDK inhibitors, a 2-aminopyridine fragment is coupled with a pyrimidine (B1678525) ring, demonstrating its utility as a nucleophile in building more complex heterocyclic systems. acs.org
Building upon the Scaffold: The entire this compound unit can be used as a building block. For example, it can be incorporated into larger structures through condensation reactions. In the synthesis of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, a guanidine (B92328) is formed from a piperazine-substituted aminopyridine, which then undergoes cyclization with an enaminone to construct the final pyrimidine ring. acs.org
Table 3: Examples of Derivatization of the Pyridinylpiperazine Scaffold
| Starting Scaffold | Reagent(s) | Reaction Type | Functional Group Modified | Resulting Structure | Ref. |
|---|---|---|---|---|---|
| 2-(Piperazin-1-yl)ethanamine | N-Methyl-4-piperidone, NaBH(OAc)3 | Reductive Amination | Piperazine Nitrogen | N-alkylated piperazine | nih.gov |
| 1-(4-(4-((5-amino-3-chloropyridin-2-yl)oxy)phenyl)piperazin-1-yl)ethanone | Benzenesulfonyl chloride | Sulfonylation | Pyridine Amine (C5) | N-Benzenesulfonamide derivative | nih.gov |
| 5-(Piperazin-1-yl)pyridin-2-amine | Guanidinylating reagent, then enaminone | Guanidination and Cyclization | Pyridine Amine (C2) and Piperazine Nitrogen | 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivative | acs.org |
N-Alkylation Reactions of Amine Groups
The N-alkylation of amine groups is a fundamental transformation for modifying the this compound scaffold. The piperazine ring contains two secondary amine nitrogens, and the pyridine ring has a primary amino group, all of which are potential sites for alkylation. Mono-alkylation of the piperazine ring is often desired to introduce specific substituents.
Controlling the mono- versus di-alkylation on the piperazine ring can be challenging. One common strategy involves using a large excess of piperazine relative to the alkylating agent. researchgate.net Another approach is the in-situ formation of piperazine monohydrochloride, which deactivates one nitrogen, favoring mono-alkylation. researchgate.net For more controlled synthesis, one of the piperazine nitrogens can be protected with a group like tert-butyloxycarbonyl (Boc), allowing for selective alkylation of the unprotected nitrogen. researchgate.net Reductive amination, reacting the amine with an aldehyde or ketone in the presence of a reducing agent, is another effective method for N-alkylation that avoids the formation of quaternary ammonium (B1175870) salts. researchgate.net
The alkylation can occur with various alkyl halides or through reactions with compounds containing reactive functional groups like chlorohydrins. dss.go.th For instance, the reaction of 2-methylpiperazine (B152721) with chlorohydrins has been shown to occur selectively at the 4-position nitrogen. dss.go.th Similarly, N-alkylation is a key step in building more complex molecules, such as linking the piperazine moiety to other heterocyclic systems or functional groups. nih.govuni.lu
| Reactant | Alkylating Agent | Conditions | Product | Reference |
| Piperazine | Alkyl iodide | Excess piperazine, pyridine (solvent), reflux | 1-Alkylpiperazine | researchgate.net |
| Piperazine | Butylaldehyde | NaBH3(CN) or NaBH(OAc)3 (reductive amination) | 1-Butylpiperazine | researchgate.net |
| 2-Methylpiperazine | Chlorohydrins | Not specified | 4-(ω-Hydroxyalkyl)-2-methylpiperazine | dss.go.th |
| N-(2-Methoxyphenyl)piperazine | N-(2-Chloroethyl)pyridin-2-amine | Not specified | N-{2-[4-(2-Methoxyphenyl)piperazin-1-yl]ethyl}pyridin-2-amine | nih.gov |
Acylation for Amide Formation
The amine functionalities of the this compound scaffold readily undergo acylation to form corresponding amides. This reaction is crucial for introducing a wide range of functional groups and building more complex molecular architectures. The acylation can be directed to the primary amino group on the pyridine ring or one of the secondary amines in the piperazine ring.
Typically, acylation is achieved by reacting the parent amine with an acylating agent such as an acyl chloride or an acid anhydride, often in the presence of a base to neutralize the acid byproduct. For example, the synthesis of (4-(5-Aminopyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone involves the acylation of the piperazine nitrogen with furan-2-carbonyl chloride. chemscene.com This highlights the differential reactivity of the piperazine nitrogen over the pyridinyl amine under certain conditions.
In other synthetic schemes, a primary amine, like 2-aminopyridine, can be condensed with an acid chloride derivative to form an amide. This strategy was used to synthesize a series of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides. researchgate.net The process involved first creating an acid chloride from a [4-methylphenylsulphonamido] alkanoic acid using thionyl chloride, which then reacted with 2-aminopyridine to yield the final amide product in good yields. researchgate.net This type of reaction is broadly applicable to the primary amino group of the this compound core.
| Amine Reactant | Acylating Agent | Conditions | Product | Reference |
| 6-(Piperazin-1-yl)pyridin-3-amine | Furan-2-carbonyl chloride | Not specified | (4-(5-Aminopyridin-2-yl)piperazin-1-yl)(furan-2-yl)methanone | chemscene.com |
| 2-Aminopyridine | [4-Methylphenylsulphonamido] alkanoyl chloride | In situ formation of acid chloride with thionyl chloride, then condensation | N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides | researchgate.net |
| N-unsubstituted 3,5-diylidene-4-piperidine | Isocyanate | DMF, TEA | 4-Piperidone-1-carboxamides | nih.gov |
| 3,5-bis(ylidene)-4-piperidone | Acyl chloride | CH2Cl2, triethylamine | 1-[3-(2-methoxyethyloxy)propionyl]-4-piperidones | nih.gov |
Condensation Reactions to Yield Imines and Schiff Bases
The primary amino group at the 2-position of the pyridine ring in this compound is a key functional handle for condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. This reaction is a versatile method for extending the molecular framework and introducing diverse substituents.
The formation of an imine typically involves the reaction of the primary amine with a carbonyl compound, often under conditions that facilitate the removal of water, thereby driving the equilibrium towards the product. For example, the condensation of an aldehyde with aryl acetonitrile in a basic medium at elevated temperatures can lead to a cyclized imine. nih.gov
A direct example of this type of transformation on a related scaffold is the formation of (4-(4-chloro-phenyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine. sigmaaldrich.com In this case, the primary amine of 1-(4-chlorophenyl)piperazine (B178656) is condensed with 3,4-dichlorobenzaldehyde (B146584) to yield the corresponding imine. This demonstrates the feasibility of forming Schiff bases from the primary amine of a piperazinyl-substituted aromatic system, a reaction directly applicable to the 2-amino group of this compound.
| Amine Reactant | Carbonyl Reactant | Product | Reference |
| 1-(4-Chlorophenyl)piperazine | 3,4-Dichlorobenzaldehyde | (4-(4-Chloro-phenyl)-piperazin-1-yl)-(3,4-dichloro-benzylidene)-amine | sigmaaldrich.com |
| Aldehyde 21 | Aryl acetonitrile | Cyclized imine 22 | nih.gov |
Exploration as a Bioactive Scaffold for Therapeutic Applications
The inherent properties of the this compound scaffold make it a privileged structure in drug discovery. The piperazine ring, a common feature in many centrally acting drugs, can influence properties like solubility and membrane permeability. researchgate.net The pyridine component contributes to the molecule's aromaticity and potential for specific interactions with biological targets.
Researchers have leveraged this scaffold to develop compounds with a wide array of therapeutic applications, including but not limited to anticancer, antidepressant, and antipsychotic agents. researchgate.netresearchgate.net The ability to modify both the piperazine and pyridine rings provides a powerful tool for optimizing potency, selectivity, and pharmacokinetic profiles. researchgate.net
Identification and Validation of Molecular Targets
The therapeutic potential of this compound analogues stems from their ability to interact with a variety of molecular targets. These interactions have been extensively studied to elucidate the mechanisms of action and to guide the development of more effective and selective drugs.
Kinase Inhibition Profiles
Kinases are a major class of enzymes that are often dysregulated in diseases like cancer, making them attractive targets for drug development. soton.ac.uk Analogues of this compound have demonstrated significant inhibitory activity against several kinases.
Cyclin-Dependent Kinases (CDKs): Certain derivatives have been identified as potent inhibitors of CDKs, which are key regulators of the cell cycle. acs.org For instance, a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine derivative with a piperazine group on the pyridine ring showed excellent potency against CDK4 and CDK6, with Kᵢ values of 1 nM and 34 nM, respectively. acs.org This highlights the potential of this scaffold in developing anticancer agents that target cell cycle progression. acs.org Other studies have also focused on developing N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amine derivatives as CDK2 inhibitors. nih.gov
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK signaling pathway is implicated in inflammatory responses and cancer. researchgate.net Novel benzimidazole (B57391) derivatives containing a 4-arylpiperazinyl moiety linked to a 2-(pyridin-3-yl)-1H-benzimidazole have been synthesized and shown to inhibit p38α MAP kinase. researchgate.net Specifically, a compound with a 4-chlorophenoxy substitution exhibited an IC₅₀ of 17 μM against p38α. researchgate.net Further research has led to the development of pyridinylquinoxalines and pyridinylpyridopyrazines as potent p38α MAP kinase inhibitors, with some compounds showing IC₅₀ values in the double-digit nanomolar range. nih.gov
Mitogen-Activated Protein Kinase-Activated Protein Kinase 2 (MK2): While direct inhibition of MK2 by this compound analogues is a subject of ongoing research, the inhibition of the upstream p38 MAPK indirectly affects MK2 activity.
G-Protein Coupled Receptor (GPCR) Interactions
GPCRs are a large family of transmembrane receptors involved in a multitude of physiological processes, making them important drug targets. nih.gov The this compound scaffold has been incorporated into ligands targeting various GPCRs. For example, the compound 3-{[4-(pyrimidin-2-yl)piperazin-1-yl]methyl}-1h-indole has been shown to interact with the 5-hydroxytryptamine receptor 2A and the glucagon-like peptide 1 receptor. nus.edu.sgzhanggroup.org The piperazine moiety in some antagonists can form a salt bridge with specific residues in the receptor. nih.gov
Enzyme Inhibition Studies
Beyond kinases, analogues of this compound have been investigated for their inhibitory effects on other classes of enzymes.
Glycogen Synthase Kinase-3 (GSK-3): GSK-3 is implicated in several diseases, including neurodegenerative disorders and diabetes. nih.gov Novel pyrimidin-4-one derivatives incorporating a piperazine ring have been synthesized and evaluated as GSK-3β inhibitors. nih.gov One such compound, 3-methyl-6-phenyl-2-(piperazin-1-yl)-3,4-dihydropyrimidin-4-one, displayed potent GSK-3β inhibition with an IC₅₀ value of 74 nM. nih.gov Azaindolin-2-one derivatives have also been identified as dual inhibitors of GSK3β and tau aggregation. mdpi.com
CYP51 (Sterol 14α-demethylase): This enzyme is a key component in the biosynthesis of sterols and is a target for antifungal and antiparasitic agents. nih.govacs.org Pyridine-based inhibitors have been developed as drug candidates for Chagas disease, targeting the Trypanosoma cruzi CYP51. researchgate.netnorthwestern.edu Structural studies have revealed that these inhibitors bind to the active site of the enzyme, with the pyridine nitrogen coordinating to the heme iron. researchgate.net
Modulation of Nucleoside Transporters
Human equilibrative nucleoside transporters (hENTs) are responsible for the transport of nucleosides across cell membranes and are important for both normal physiology and the action of certain chemotherapeutic drugs. anu.edu.aunih.gov A novel compound, 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT), which contains a piperazine moiety, has been identified as an inhibitor of both ENT1 and ENT2. anu.edu.aunih.gov Interestingly, FPMINT was found to be 5- to 10-fold more selective for ENT2 over ENT1. nih.govnih.gov
Sigma Receptor Binding Affinities
Sigma receptors are a distinct class of proteins that are implicated in various central nervous system disorders. nih.gov Derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core have been investigated for their affinity to sigma receptors. nih.gov Studies have shown that while some of these compounds exhibit significant affinity for both sigma-1 and sigma-2 receptors, the replacement of the piperazine ring with a piperidine (B6355638) ring can significantly increase the affinity for the sigma-1 receptor. nih.gov For instance, one study found that a piperidine-containing analogue had a much higher affinity for the σ₁R (Kᵢ = 3.64 nM) compared to its piperazine counterpart (Kᵢ = 1531 nM). nih.gov
Data Tables
Table 1: Kinase Inhibition by this compound Analogues
| Compound Class | Target Kinase | Key Finding | Reference |
|---|---|---|---|
| 4-(Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine) | CDK4/CDK6 | Kᵢ = 1 nM (CDK4), 34 nM (CDK6) | acs.org |
| Benzimidazole derivative with 4-arylpiperazinyl moiety | p38α MAPK | IC₅₀ = 17 μM | researchgate.net |
| Pyridinylquinoxaline | p38α MAPK | IC₅₀ = 81 nM | nih.gov |
Table 2: Enzyme Inhibition by this compound Analogues
| Compound Class | Target Enzyme | Key Finding | Reference |
|---|---|---|---|
| Pyrimidin-4-one derivative | GSK-3β | IC₅₀ = 74 nM | nih.gov |
| Azaindolin-2-one derivative | GSK3β | IC₅₀ = 1.7 μM | mdpi.com |
Table 3: Sigma Receptor Binding of this compound Analogues
| Compound Core | Target Receptor | Key Finding | Reference |
|---|---|---|---|
| 4-(Pyridin-4-yl)piperazin-1-yl | σ₁R | Kᵢ = 1531 nM | nih.gov |
Mechanistic Elucidation of Biological Actions
The biological effects of this compound and its analogues are rooted in their ability to modulate fundamental cellular processes. Researchers have investigated their mechanisms of action, focusing on cell cycle regulation, apoptosis, and the modulation of key signaling pathways and inflammatory responses.
Cell Cycle Regulation and Apoptosis Induction
Analogues of this compound have demonstrated the ability to influence the cell cycle, a tightly regulated process that governs cell division. For instance, a novel series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, which incorporate a piperazine group, have been identified as potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6). acs.org These kinases are crucial for the progression of the cell from the G1 to the S phase of the cell cycle. acs.org Inhibition of CDK4/6 by these compounds leads to an accumulation of cells in the G1 phase, thereby halting cell proliferation. acs.org Specifically, compound 78 , a 4-(4-methylthiazol-5-yl)-N-(pyridin-2-yl)pyrimidin-2-amine with an ionizable piperazine group, was shown to cause a concentration-dependent increase in the G1 population of MV4-11 cells. acs.org At a concentration of 0.40 μM, this compound led to 85% of the cell population being in the G1 phase, compared to 61% in untreated cells. acs.org
Similarly, other related heterocyclic compounds have been shown to induce cell cycle arrest. For example, DGG200064, a 4-phenyl-N-(thieno[2,3-b]pyrazin-3-yl)piperazine-1-carboxamide derivative, was found to induce G2/M arrest in HCT116 colorectal cancer cells in a dose-dependent manner. nih.gov Furthermore, a new series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were found to arrest the cell cycle at the S phase in breast cancer T-47D cells. nih.gov
In addition to cell cycle regulation, some piperazine-substituted compounds have been shown to induce apoptosis, or programmed cell death. For example, piperazine-substituted pyranopyridines have been observed to induce apoptosis in H1299 cells, as indicated by the activation of caspases 3/7. nih.gov
Modulation of Cellular Signaling Pathways (e.g., Wnt Pathway)
The Wnt signaling pathway is a critical network that regulates cell fate, proliferation, and migration. Dysregulation of this pathway is implicated in various diseases, including cancer. nih.govenamine.net Analogues of this compound have been investigated for their ability to modulate this pathway.
A high-throughput cell-based reporter assay identified a 3,4,5-trisubstituted pyridine derivative, 9 (1-(3,5-dichloropyridin-4-yl)piperidine-4-carboxamide), as an inhibitor of Wnt signaling. acs.org Medicinal chemistry efforts led to the optimization of this hit compound, resulting in potent and orally bioavailable small-molecule inhibitors of the Wnt pathway. acs.org These inhibitors function by targeting components of the Wnt signaling cascade. acs.org For example, piperine (B192125) has been shown to inhibit the canonical Wnt pathway by suppressing the nuclear localization of β-catenin in the HCT116 cell line. nih.gov
The protein kinase B (PKB or Akt) signaling pathway, which is crucial for cell growth and survival, is another target for related compounds. nih.govacs.org A series of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides were identified as potent and orally bioavailable inhibitors of PKB. nih.gov These compounds act as ATP-competitive inhibitors of PKB, thereby modulating downstream signaling events. nih.govacs.org
Anti-inflammatory Mechanisms (e.g., Pro-inflammatory Cytokine Reduction)
Analogues of this compound have demonstrated significant anti-inflammatory properties. A novel series of enaminone compounds, referred to as JODI, which contain an N-aryl piperazino motif, have been shown to reduce the release of pro-inflammatory cytokines. nih.govnih.gov
In studies using lipopolysaccharide (LPS)-stimulated macrophages, JODI compounds were found to suppress the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in a dose-dependent manner. nih.gov In fact, these compounds were more effective at reducing TNF-α levels after LPS stimulation than the corticosteroid dexamethasone. nih.gov The mechanism of action for these compounds also involves the blockade of chemokine receptor CCR2 signaling. nih.gov
Further investigations in a mouse model of hemarthrosis revealed that JODI compounds could significantly decrease a range of pro-inflammatory cytokines and chemokines, including IL-6, MCP-1, MIP-1α, and MIP-1β. nih.gov This reduction in pro-inflammatory mediators highlights the potential of these compounds as anti-inflammatory agents. nih.govnih.gov
In Vitro Pharmacological Profiling and Assays
The pharmacological properties of this compound analogues are extensively characterized through a variety of in vitro assays. These studies are crucial for determining their potency, selectivity, and mechanism of interaction with their biological targets.
Enzyme Activity Assays for Inhibitory Potency
Enzyme activity assays are fundamental for quantifying the inhibitory potency of these compounds. For analogues targeting kinases, radiometric filter binding assays are commonly employed. For example, the inhibitory activity of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives against CDK4 and CDK6 was determined using such assays, yielding Ki values, which represent the inhibition constant. acs.org Compound 78 from this series exhibited excellent potency with a Ki of 1 nM for CDK4 and 34 nM for CDK6. acs.org
Similarly, the inhibitory potency of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides against PKBβ and the related kinase PKA was evaluated using radiometric filter binding assays to determine their IC50 values (the concentration required to inhibit 50% of the enzyme's activity). nih.gov
For other enzyme targets, such as neuronal nitric oxide synthase (nNOS), inhibitory potency is also determined through activity assays. A series of 2-amino-4-substituted pyridine-based inhibitors were evaluated for their activity against rat and human nNOS, as well as human endothelial NOS (eNOS) and inducible NOS (iNOS), to determine their potency and selectivity. nih.gov
The inhibitory activity of novel 4-(piperazin-1-yl)quinolin-2(1H)-one derivatives against VEGFR-2 was also assessed, with some compounds showing IC50 values comparable to the known inhibitor sorafenib. nih.gov
Table 1: Inhibitory Potency of Selected this compound Analogues
| Compound | Target Enzyme | Assay Type | Potency (Ki or IC50) | Reference |
| 78 | CDK4 | Radiometric Filter Binding | Ki = 1 nM | acs.org |
| 78 | CDK6 | Radiometric Filter Binding | Ki = 34 nM | acs.org |
| 2-(4-(6-fluoro-2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide | VEGFR-2 | Enzyme Inhibition Assay | IC50 = 46.83 ± 2.4 nM | nih.gov |
| N-(4-(4-chlorophenyl)thiazol-2-yl)-2-(4-(2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazin-1-yl)acetamide | VEGFR-2 | Enzyme Inhibition Assay | IC50 = 51.09 ± 2.6 nM | nih.gov |
Ligand Binding Studies to Determine Receptor Affinity
Ligand binding studies are employed to determine the affinity of compounds for their specific receptors. These assays measure the strength of the interaction between a ligand (the compound) and its receptor. For example, the affinity of piperazine and piperidine derivatives for sigma receptors (σ1R and σ2R) and the histamine (B1213489) H3 receptor (H3R) was determined through radioligand binding assays. nih.gov These studies provide Ki values, indicating the concentration of the compound required to displace 50% of a specific radioligand from the receptor.
Derivatives containing a 4-(pyridin-4-yl)piperazin-1-yl core generally showed lower affinity for σ1R compared to those with a piperidine core. nih.gov The affinity of a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives for the serotonin (B10506) transporter was evaluated to determine their potential as selective serotonin reuptake inhibitors (SSRIs). nih.gov
Molecular docking studies are often used in conjunction with binding assays to predict the binding mode of these compounds within the receptor's binding pocket. nih.gov This computational approach provides insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to the ligand's affinity. nih.gov
Table 2: Receptor Affinity of Selected Piperazine Derivatives
| Compound | Receptor | Assay Type | Affinity (Ki) | Reference |
| 5 | σ1R | Radioligand Binding | - | nih.gov |
| 11 | σ1R | Radioligand Binding | - | nih.gov |
| 2 | hH3R | Radioligand Binding | 16.0 nM | nih.gov |
| 13 | hH3R | Radioligand Binding | 37.8 nM | nih.gov |
| 18 | hH3R | Radioligand Binding | 397 nM | nih.gov |
Cell-Based Assays for Antiproliferative and Functional Activity
The evaluation of the biological effects of analogues of this compound has been extensively carried out using a variety of cell-based assays. These in vitro studies are crucial for determining the antiproliferative and functional activities of these compounds, providing insights into their therapeutic potential.
Antiproliferative Activity
The antiproliferative properties of various piperazine-containing analogues have been assessed against a panel of human cancer cell lines. These assays typically involve exposing the cancer cells to the compounds at different concentrations to determine the concentration that inhibits cell growth by 50% (IC₅₀).
A novel series of 4-substituted-piperazine-1-carbodithioate derivatives of 2,4-diaminoquinazoline demonstrated broad-spectrum antiproliferative activity across five human cancer cell lines: A549 (lung cancer), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), HT29, and HCT-116 (colorectal cancer). nih.gov Notably, compounds 8f , 8m , and 8q from this series were identified as the most active members, with IC₅₀ values in the micromolar range. nih.gov Further investigations into the mechanism of action revealed that these compounds induce DNA damage and activate the G2/M checkpoint in HCT-116 cells. nih.gov
Similarly, a new series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity. researchgate.net Multidose testing against the T-47D breast cancer cell line showed that five of these compounds had higher cytotoxic activity than Staurosporine. researchgate.net The dihalogenated derivative, in particular, exhibited the best cytotoxic activity with an IC₅₀ of 2.73 ± 0.16 µM. researchgate.net
Another study focused on piperazine-substituted pyranopyridines, which also showed antiproliferative activity at micromolar and submicromolar concentrations against various tumor cell lines. nih.gov The mechanisms of cytotoxicity for these compounds were found to involve the induction of apoptosis. nih.gov
The table below summarizes the antiproliferative activities of selected analogues.
| Compound | Cell Line | IC₅₀ (µM) |
| 8f | A549 | 2.27 |
| MCF-7 | 1.83 | |
| HeLa | 1.58 | |
| HT29 | 2.11 | |
| HCT-116 | 1.94 | |
| 8m | A549 | 3.27 |
| MCF-7 | 2.54 | |
| HeLa | 1.84 | |
| HT29 | 2.96 | |
| HCT-116 | 2.05 | |
| 8q | A549 | 4.68 |
| MCF-7 | 2.15 | |
| HeLa | 1.47 | |
| HT29 | 3.82 | |
| HCT-116 | 2.73 | |
| Dihalogenated derivative | T-47D | 2.73 ± 0.16 |
Data sourced from multiple studies. nih.govresearchgate.net
Functional Activity
Beyond antiproliferative effects, cell-based functional assays have been employed to explore other potential therapeutic applications of this compound analogues.
A series of novel 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and assessed for their ability to inhibit serotonin (5-HT) reuptake. nih.gov The in vitro results indicated that most of these compounds displayed potent 5-HT reuptake inhibition, suggesting their potential as antidepressants. nih.gov
In a different therapeutic area, new piperazine- and piperidine-containing 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives were designed and evaluated as human adenosine (B11128) A₂A receptor antagonists/inverse agonists. mdpi.com Several of these compounds were found to be potent and selective inverse agonists of the A₂A adenosine receptor. mdpi.com For instance, 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine (11 ) exhibited a high binding affinity (Ki = 8.62 nM) and inverse agonist potency (IC₅₀ = 7.42 nM) for the A₂A receptor. mdpi.com
Furthermore, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives were evaluated for their inhibitory activity against VEGFR-2 tyrosine kinase. researchgate.net Two of the 6-fluoro-4-(piperazin-1-yl)quinolin-2(1H)-one compounds showed inhibitory activity comparable to sorafenib, with IC₅₀ values of 46.83 ± 2.4 nM and 51.09 ± 2.6 nM. researchgate.net Cell cycle analysis of these two compounds revealed that they induced cell cycle arrest at the S phase. researchgate.net
The functional activities of selected analogues are summarized in the table below.
| Compound Class | Assay Type | Target | Key Findings |
| 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives | Serotonin Reuptake Inhibition | Serotonin Transporter (SERT) | Potent 5-HT reuptake inhibition. nih.gov |
| 7-amino-2-(furan-2-yl)thiazolo[5,4-d]pyrimidine derivatives | Inverse Agonist Potency | Adenosine A₂A Receptor | High binding affinity and inverse agonist potency. mdpi.com |
| 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives | Kinase Inhibition | VEGFR-2 | Inhibitory activity comparable to sorafenib; cell cycle arrest at S phase. researchgate.net |
Structure Activity Relationship Sar Studies of 4 Piperazin 1 Yl Pyridin 2 Amine Derivatives
Systematic Modification of the Pyridine (B92270) Core
The placement and nature of substituents on the pyridine ring of 4-(piperazin-1-yl)pyridin-2-amine derivatives are crucial in determining their biological efficacy. The 2-amino group is a critical feature, often involved in key hydrogen bonding interactions with biological targets. Research on related pyridinylpiperazine structures shows that the electronic properties of substituents can drastically alter binding affinities.
For instance, in studies of related nicotinic receptor agonists, the introduction of electron-withdrawing groups like bromo or fluoro atoms on the pyridine ring led to significant changes in receptor subtype selectivity. The protonation at the pyridine nitrogen can be influenced by substituents; an electron-releasing group in the para position can increase the basicity of the pyridine nitrogen. nih.gov In a series of thioalkyl derivatives of pyridine, various substituents were shown to modulate psychotropic properties, with some derivatives exhibiting significant anxiolytic activity. nih.gov
The position of any additional substituent is also critical. For example, in studies on related kinase inhibitors, a substituent's position on the pyridine ring can dictate the orientation of the molecule within the kinase hinge region, leading to significant differences in inhibitory potency. acs.org The introduction of a nitro group at the 3-position of a 2-chloropyridine, for example, activates the 2-position for nucleophilic substitution by piperazine (B1678402), indicating the strong influence of electronic effects.
Table 1: Effects of Pyridine Ring Modification on Biological Activity (Illustrative) Note: This table is a composite illustration based on findings from related but distinct chemical series, as direct SAR data for this compound was not available in the cited literature.
| Compound | Pyridine Substituent | Observed Effect |
|---|---|---|
| Analog A | 5-Chloro | Improved binding at D2-like receptors and high affinity for 5-HT2A receptor. nih.gov |
| Analog B | 5-Phenyl | Enhanced affinity for D3 and D2 receptors compared to unsubstituted analogs. nih.gov |
| Analog C | 6-Phenyl | Maintained high affinity for D3 and D2 receptors. nih.gov |
| Analog D | None (unsubstituted) | Base compound for comparison, often shows moderate affinity. nih.gov |
Bioisosteric replacement of the pyridine ring with other heterocyclic systems is a common strategy to modulate pharmacokinetic properties and target selectivity. Replacing the pyridine with a pyrimidine (B1678525) ring has been explored in several contexts. For example, a series of 4-(piperazin-1-yl)-2,6-di(pyrrolidin-1-yl)pyrimidine (B39311) derivatives were synthesized and shown to be potent inhibitors of inflammatory caspases. nih.gov In another study, 1-(2-pyrimidin-2-yl)piperazine derivatives were developed as selective monoamine oxidase (MAO)-A inhibitors. researchgate.net
The replacement of pyridine with a 7H-pyrrolo[2,3-d]pyrimidine core in 4-(piperazin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine derivatives led to potent Akt inhibitors with significant antiproliferative effects. nih.gov Furthermore, replacing the pyridine ring with a non-aromatic, saturated mimetic like 3-azabicyclo[3.1.1]heptane has been shown to dramatically improve solubility, metabolic stability, and lipophilicity in the drug Rupatadine, highlighting the potential of such bioisosteric replacements. chemrxiv.org
Table 2: Bioisosteric Replacement of the Pyridine Ring (Illustrative) Note: This table is a composite illustration based on findings from related but distinct chemical series.
| Core Scaffold | Bioisostere | Resulting Compound Class | Observed Biological Activity |
|---|---|---|---|
| Pyridinylpiperazine | Pyrimidinylpiperazine | 4-(Piperazin-1-yl)pyrimidine derivatives | Potent caspase inhibitors nih.gov |
| Pyridinylpiperazine | Pyrrolopyrimidine | 4-(Piperazin-1-yl)pyrrolopyrimidine derivatives | Potent Akt inhibitors nih.gov |
| Pyridinylpiperazine | Imidazo[1,2-a]pyridine | Imidazo[1,2-a]pyridinyl piperazines | Dopamine (B1211576) D3 receptor ligands acs.org |
Structural Variations of the Piperazine Ring
The piperazine ring serves as a versatile linker and its modification, particularly at the distal nitrogen, is a cornerstone of SAR studies for this class of compounds.
The substituent on the second nitrogen of the piperazine ring plays a pivotal role in defining the pharmacological profile of the molecule. A wide range of N-substituents, from small alkyl groups to complex aryl and heterocyclic moieties, have been investigated. researchgate.net
In many classes of CNS-active agents, an aryl group on the piperazine is crucial for high affinity at dopamine and serotonin (B10506) receptors. acs.orgnih.gov For example, a series of N-phenylpiperazine analogs showed high and selective affinity for the D3 dopamine receptor. mdpi.com The nature of the aryl substituent itself is also critical; for instance, replacing a phenyl with a thiophenephenyl or thiazolylphenyl group can fine-tune receptor selectivity. mdpi.com
N-alkylation also significantly influences activity. In rifamycin (B1679328) derivatives, changing the N-alkyl group on the piperazine from methyl (Rifampicin) to cyclopentyl (Rifapentine) alters the drug's interaction with lipid membranes and its pharmacokinetic properties. nih.gov A series of synthesized N-alkyl and N-aryl piperazine derivatives showed significant antibacterial activity. nih.gov
The steric bulk and lipophilicity of the N-substituent on the piperazine ring are key determinants of biological activity, affecting both target engagement and pharmacokinetic properties. Increasing the lipophilicity of N-cycloalkyl derivatives by annelation and/or saturation has been shown to increase their affinity for the 5-HT1A receptor. ijrrjournal.com
However, reducing lipophilicity is often a goal in drug design to improve solubility and other drug-like properties. A counterintuitive finding is that bridging morpholines and piperazines with a one-carbon tether can lead to a reduction in lipophilicity (logD7.4). nih.gov This provides a strategy to optimize physicochemical properties without adding heteroatoms. The balance between the size and lipophilicity of the substituent is crucial. While larger, more lipophilic groups may increase binding affinity through enhanced van der Waals interactions, they can also negatively impact solubility and oral bioavailability.
Modification of the piperazine ring itself, either by altering its size or by replacing a nitrogen atom with another heteroatom, is a valuable strategy in SAR studies. Replacing the piperazine ring with a homopiperazine (B121016) (a seven-membered ring) can lead to a significant drop in binding affinity for certain targets, as seen in a series of dopamine receptor ligands where a 500-fold decrease in 5-HT1A receptor affinity was observed. nih.gov
The bioisosteric replacement of piperazine with morpholine (B109124) or piperidine (B6355638) is a common tactic. nih.govresearchgate.netnih.govrsc.org In a study on ALK/ROS1 dual inhibitors, 2-amino-4-(1-piperidine) pyridine derivatives were developed as potent agents against crizotinib-resistant mutants. nih.gov Replacing a piperazine ring with a morpholine or pyrrolidine (B122466) group in another series of anticancer agents led to a noticeable decrease in activity, indicating the importance of the second nitrogen atom for that particular target. nih.gov These findings underscore that while such replacements can be beneficial for modulating properties like lipophilicity and metabolic stability, the specific biological context determines whether the change is favorable for potency.
Table 3: Effects of Piperazine Ring Modification on Biological Activity (Illustrative) Note: This table is a composite illustration based on findings from related but distinct chemical series.
| Compound | Ring System | N-Substituent | Observed Effect |
|---|---|---|---|
| Analog E | Piperazine | 4-Fluorophenylbutyl | High affinity for D2-like receptors. nih.gov |
| Analog F | Homopiperazine | 4-Fluorophenylbutyl | ~500-fold decrease in 5-HT1A affinity compared to piperazine analog. nih.gov |
| Analog G | Piperidine | (2-amino)pyridine core | Potent ALK/ROS1 inhibition. nih.gov |
| Analog H | Morpholine | Varies | Often used to reduce pKa and improve properties, but can decrease potency. nih.gov |
Conformational Effects of Bridged and Spiro Piperazine Incorporations
Conformation plays a critical role in determining the biological activity of a molecule by influencing how it fits into the binding pocket of its target protein. Modifying the piperazine ring of the this compound scaffold by introducing bridged and spirocyclic systems is a key strategy to conformationally restrain the molecule, which can lead to improved pharmacological properties.
Bridged piperazines, where the 1- and 4-positions or other positions of the piperazine ring are connected by a carbon or heteroatom bridge, introduce a rigid bicyclic structure. This rigidity reduces the number of accessible conformations, which can lock the molecule into a bioactive conformation, thereby enhancing its affinity for the target. While specific studies on bridged piperazines incorporated into the this compound core are not extensively documented in publicly available literature, the general principle of using bridged systems to increase pharmacological activity is well-established. For instance, the synthesis of 2,6-bridged piperazines has been explored to create conformationally restricted scaffolds for drug design. These strategies aim to present a drug in a defined conformation that precisely fits the binding pocket of its target, potentially increasing its activity.
Spirocyclic piperazines, where a carbocyclic or heterocyclic ring shares a single atom with the piperazine ring, are another important class of conformationally restricted analogs. The introduction of a spiro center imparts a three-dimensional character to the molecule, which can be advantageous for several reasons. Spirocyclic scaffolds can provide more points of contact with a protein target, leading to more potent and selective drugs. Furthermore, the increased sp3 character in spirocyclic molecules often correlates with improved physicochemical properties, such as higher aqueous solubility. The synthesis of various spiropiperidines and their analogs has been a subject of interest in medicinal chemistry, highlighting their potential in creating novel intellectual property and exploring new areas of chemical space.
The table below illustrates the conceptual difference between a standard piperazine and its bridged and spirocyclic counterparts.
| Piperazine Type | Structural Feature | Potential Impact on Activity |
| Standard Piperazine | Flexible six-membered ring | Can adopt multiple conformations, potentially leading to off-target effects. |
| Bridged Piperazine | Bicyclic system with reduced conformational flexibility. | Can lock the molecule in a bioactive conformation, increasing target affinity and selectivity. |
| Spiro Piperazine | A shared atom between the piperazine and another ring system, creating a 3D structure. | Can enhance binding through additional interactions and improve physicochemical properties. |
Investigation of Linker Region Modifications
The length and flexibility of a linker are crucial for optimally positioning the key binding moieties of a drug within the target's binding site. An optimal linker length allows the different parts of the molecule to simultaneously engage with their respective interaction points without inducing strain. Studies on various molecular systems, including Proteolysis Targeting Chimeras (PROTACs) that often contain piperazine linkers, have demonstrated a significant correlation between linker length and biological efficacy. For instance, in a series of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal for inducing protein degradation, highlighting the precise spatial requirements for effective ternary complex formation.
The flexibility of the linker is equally important. A highly flexible linker may allow the molecule to adopt a wide range of conformations, some of which may not be conducive to binding, leading to an entropic penalty upon binding. Conversely, a linker that is too rigid may prevent the molecule from achieving the optimal geometry for interaction with the target. Research on fragment-based inhibitors has shown that linker flexibility can significantly impact binding affinity, even when the binding fragments themselves are optimally positioned. Therefore, a balance between rigidity and flexibility is often sought to minimize the entropic cost of binding while allowing for the necessary conformational adjustments. The composition of the linker, including the presence of heteroatoms, can also influence its properties, such as solubility and the potential for hydrogen bonding interactions.
The table below summarizes the general impact of linker properties on target interaction.
| Linker Property | Effect on Target Interaction |
| Length | |
| Too Short | May prevent simultaneous optimal binding of different pharmacophoric groups. |
| Optimal | Allows for ideal positioning of binding moieties within the target site. |
| Too Long | May lead to unproductive binding modes or increased flexibility. |
| Flexibility | |
| Too Flexible | High entropic penalty upon binding, potentially lower affinity. |
| Optimal | Allows for necessary conformational adjustments without excessive entropic cost. |
| Too Rigid | May prevent the molecule from adopting the required bioactive conformation. |
Stereochemical Considerations and Enantioselective Activity
The introduction of chirality into a drug molecule can have profound effects on its pharmacological properties. When a molecule is chiral, it exists as a pair of enantiomers, which are non-superimposable mirror images. Although enantiomers have identical physical and chemical properties in an achiral environment, they can exhibit significantly different biological activities, a phenomenon known as enantioselective activity. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
For derivatives of this compound, the introduction of a stereocenter, for example, by substitution on the piperazine ring or on a side chain, necessitates the separate evaluation of each enantiomer. One enantiomer may be significantly more potent than the other (the eutomer), while the other may be less active or even inactive (the distomer). In some cases, the distomer may contribute to undesirable side effects or have a different pharmacological profile altogether.
The development of methods for the asymmetric synthesis of carbon-substituted piperazines and chiral pyridines is therefore of great importance in medicinal chemistry. These methods allow for the preparation of enantiomerically pure compounds, enabling a clear understanding of the SAR of each enantiomer. While specific studies detailing the enantioselective synthesis and differential biological activity of chiral this compound derivatives are not prevalent in the reviewed scientific literature, the general principles of stereochemistry in drug design underscore the critical need for such investigations. The evaluation of individual enantiomers is a fundamental aspect of modern drug development, ensuring that the therapeutic benefits of a chiral drug are maximized while minimizing potential risks.
The following table highlights the importance of evaluating individual enantiomers.
| Enantiomer | Potential Biological Profile |
| Eutomer | The more potent enantiomer, responsible for the desired therapeutic effect. |
| Distomer | The less potent enantiomer, which may be inactive, contribute to side effects, or have a different pharmacological activity. |
Lead Optimization and Advanced Drug Design Principles for 4 Piperazin 1 Yl Pyridin 2 Amine Analogues
Strategies for Enhancing Potency and Selectivity
The core of lead optimization lies in systematically modifying the chemical structure to enhance a compound's potency against its intended target while minimizing off-target effects, thereby increasing its selectivity. Research into analogues of piperazine-containing pyridines and pyrimidines has revealed several key structural features that govern their biological activity. frontiersin.orgpolyu.edu.hkacs.orgnih.gov
Structure-activity relationship (SAR) studies have shown that even minor chemical modifications can lead to significant changes in potency and selectivity. For instance, in a series of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives, the introduction of an ionizable piperazine (B1678402) group on the pyridine (B92270) ring resulted in a compound with excellent potency for cyclin-dependent kinases CDK4 and CDK6. acs.org Further modifications to the amino site of the thiazole (B1198619) ring indicated that monosubstitution with a cyclopentyl group provided an optimal balance of enzymatic and cellular potencies, as well as selectivity for CDK4/6. acs.org
In another study focusing on inhibitors of human equilibrative nucleoside transporters (ENTs), researchers found that the nature of the aromatic moiety and its substituents played a critical role. frontiersin.orgpolyu.edu.hk Replacing a naphthalene (B1677914) group with a benzene (B151609) ring could abolish the inhibitory effects on ENT1 and ENT2. frontiersin.orgpolyu.edu.hk However, strategic addition of substituents to this new benzene ring could restore or even modulate the selectivity. For example, adding a methyl group at the meta position or an ethyl group at the para position regained inhibitory activity on both ENT1 and ENT2. polyu.edu.hk Conversely, a chloro substitution at the meta position only restored the inhibitory effect on ENT1. polyu.edu.hk These findings underscore the delicate electronic and steric requirements for potent and selective inhibition.
The following table summarizes key SAR findings for piperazine-containing heterocyclic analogues:
Table 1: Structure-Activity Relationship (SAR) of Piperazine Analogues| Compound Series | Structural Modification | Effect on Potency/Selectivity | Target | Reference |
|---|---|---|---|---|
| 4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amines | Monosubstitution of a cyclopentyl group at the amino site of the thiazole ring | Optimal combination of enzymatic and cellular potencies and selectivity | CDK4/6 | acs.org |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine Analogues | Replacement of naphthalene moiety with a benzene moiety | Abolished inhibitory effects | ENT1/ENT2 | frontiersin.orgpolyu.edu.hk |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(aryl)-1,3,5-triazin-2-amine Analogues | Addition of a methyl group to the meta position of the benzene ring | Regained inhibitory activity | ENT1/ENT2 | polyu.edu.hk |
| 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(aryl)-1,3,5-triazin-2-amine Analogues | Addition of a chloro group to the meta position of the benzene ring | Restored inhibitory effect on ENT1 only | ENT1 | polyu.edu.hk |
Rational Design for Improved Pharmacological Profiles
Rational drug design leverages the understanding of a biological target's structure and the SAR of lead compounds to make informed modifications. This approach aims to optimize the pharmacological profile of a drug candidate, including its absorption, distribution, metabolism, and excretion (ADME) properties.
Structural Simplification Approaches to Optimize Properties
In the quest for improved drug-like properties, medicinal chemists often employ structural simplification. This strategy involves removing non-essential functionalities from a complex lead molecule to reduce molecular weight and complexity, which can lead to improved solubility, bioavailability, and synthetic accessibility. units.it
A study on 1-amidino-4-phenylpiperazine derivatives demonstrated the success of a molecular simplification strategy. units.it By replacing a more complex biguanide (B1667054) chain with a smaller amidino moiety, researchers were able to identify the minimal structural requirements for potent agonism at the human trace amine-associated receptor 1 (hTAAR1). units.it This simplification led to a new series of compounds with potent nanomolar activity. units.it This approach not only enhances the understanding of the pharmacophore but also often results in compounds with more favorable physicochemical properties.
Scaffold Hopping and Bioisosteric Replacements for Novel Leads
Scaffold hopping and bioisosteric replacement are powerful strategies in modern drug discovery that involve replacing the core structure (scaffold) or specific functional groups of a molecule with others that are structurally different but maintain or improve biological activity. scispace.comresearchgate.net These techniques are instrumental in navigating patent landscapes, improving ADME-Tox profiles, and discovering novel chemical series. scispace.comresearchgate.net
Bioisosteres are functional groups that can substitute for another group in a drug molecule while preserving the desired biological activity. scispace.com A classic example is the replacement of a benzene ring with a pyridine ring, which can introduce a hydrogen bond acceptor, alter basicity, and improve water solubility. mdpi.com In the development of c-Met kinase inhibitors, replacing the central benzene ring of cabozantinib (B823) with an unsubstituted pyridine ring led to a novel compound with potent inhibitory activity comparable to the parent drug. mdpi.com
Scaffold hopping can be considered a more drastic form of bioisosteric replacement where the entire molecular core is swapped. scispace.com This can be guided by computational methods that identify alternative scaffolds capable of presenting the key interacting functional groups in the correct spatial orientation. nih.gov For instance, in the search for fatty acid-binding protein 4 (FABP4) inhibitors, a pyrimidine (B1678525) scaffold was successfully replaced by pyridazinone, pyridine, and benzo[d]thiazole frameworks, leading to the exploration of novel chemical space. nih.gov
Table 2: Examples of Bioisosteric Replacements and Scaffold Hopping
| Original Scaffold/Fragment | Replacement Scaffold/Fragment | Rationale/Outcome | Target Class | Reference |
|---|---|---|---|---|
| Benzene | Pyridine | Introduced hydrogen bond acceptor, improved solubility, maintained potent activity | c-Met Kinase | mdpi.com |
| Pyrimidine | Pyridazinone, Pyridine, Benzo[d]thiazole | Exploration of novel chemical space for new inhibitors | FABP4 | nih.gov |
| Biguanide | Amidino | Structural simplification leading to potent agonists with improved properties | hTAAR1 | units.it |
Development of Next-Generation Compounds with Superior Characteristics
The culmination of lead optimization efforts is the development of next-generation compounds that exhibit superior characteristics compared to the initial hits. These improvements can manifest as enhanced potency, greater selectivity, improved metabolic stability, and better in vivo efficacy.
For example, in the development of menin-MLL inhibitors for acute myeloid leukemia, a series of 4-(piperazin-1-yl)pyrimidines were designed as irreversible inhibitors. nih.gov This strategy led to the identification of a compound that not only potently inhibited the target but also exhibited a distinct mechanism of action by reducing menin protein levels. nih.gov This compound demonstrated a prolonged anti-leukemic effect and promising in vivo efficacy, marking it as a valuable lead for further development. nih.gov
Similarly, extensive lead optimization of piperazinyl-pyrimidine analogues as inhibitors of the Chikungunya virus led to the identification of lead compounds that were not only potent and safe but also possessed the required metabolic stability for further development. nih.gov This study also successfully identified a novel scaffold through a scaffold hop, paving the way for future antiviral research. nih.gov
The optimization of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine derivatives as CDK4/6 inhibitors is another success story. acs.orgnih.gov Medicinal chemistry efforts resulted in an orally bioavailable inhibitor with remarkable selectivity. nih.gov This next-generation compound showed significant tumor growth inhibition in mouse xenograft models without notable toxicity, positioning it as a clinical development candidate. nih.gov
Application of DNA-Encoded Chemical Library Screening in Hit Identification
DNA-Encoded Library (DEL) technology has revolutionized early-stage drug discovery by enabling the screening of billions of small molecules against a target protein in a single experiment. mdpi.comvipergen.com In a DEL, each small molecule is covalently linked to a unique DNA barcode that encodes its chemical structure. vipergen.com Hit identification is achieved through affinity selection, where molecules that bind to the target are isolated, and their DNA barcodes are amplified and sequenced to reveal their structures. nih.gov
This high-throughput screening method is particularly valuable for identifying novel starting points for medicinal chemistry campaigns. mdpi.com The vast chemical space explored by DELs increases the probability of finding hits for challenging targets. mdpi.comvipergen.com
A key advantage of DEL screening is that it can provide preliminary SAR data directly from the initial screen. vipergen.com By analyzing the structures of multiple hits, medicinal chemists can identify common scaffolds and building blocks that are important for binding. For example, in a DEL screen against Factor Xa (FXa), several hit series were identified. nih.govacs.org The most represented building blocks included benzothienyl alanine, d-tryptophan, and piperidin-4-yl proline, which share structural similarities with known FXa inhibitors. nih.govacs.org This information provides a valuable foundation for the subsequent hit-to-lead optimization process.
Computational Chemistry and Molecular Modeling of 4 Piperazin 1 Yl Pyridin 2 Amine and Its Analogues
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a target protein. This method is crucial for understanding the structural basis of molecular recognition and for virtual screening of large compound libraries.
Docking simulations are instrumental in identifying the specific non-covalent interactions that stabilize a ligand within the active site of a protein. These interactions are critical for a molecule's biological activity. For analogues of 4-(Piperazin-1-yl)pyridin-2-amine, such as piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives targeting the carbonic anhydrase IX (CAIX) protein, docking studies have revealed key interactions. These include the formation of multiple hydrogen bonds with critical amino acid residues like Arg6, Trp9, Val130, Asn66, and Gln92. nih.gov Similarly, in studies of other heterocyclic compounds, docking has identified hydrogen bonds and hydrophobic interactions with residues such as Arg364, Asp533, and Thr718 as being essential for binding. nih.gov The analysis of these interactions provides a detailed map of the binding pocket, highlighting which chemical features of the ligand are most important for its affinity and specificity.
A primary output of molecular docking is the prediction of binding affinity, often expressed as a scoring function or an estimated free energy of binding (kcal/mol). These values allow for the ranking of different compounds and the prioritization of the most promising candidates for further study. For instance, docking studies on an analogue, 1-phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl)-1H-pyrazolo[4,3-b]pyridine, predicted a binding free energy of -6.73 kcal/mol. researchgate.net In another study involving piperazine-containing derivatives targeting the CAIX protein, predicted binding affinities ranged from -7.39 kcal/mol to -8.61 kcal/mol, indicating strong potential interactions with the target. nih.gov These predicted energies serve as a quantitative measure to compare the binding potential of various analogues.
Table 1: Predicted Binding Affinities of Piperazine-Containing Analogues Against Various Protein Targets
| Compound/Analogue Class | Protein Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| 1-Phenyl-3-(4-(pyridin-2-ylmethyl)piperazin-1-yl) derivative researchgate.net | Structural Protein (1jff), Oxidoreductase (5-cox) | -6.73 |
| 1,8-Naphthalimide-piperazine-arylsulfonyl derivative (SA7) nih.gov | Carbonic Anhydrase IX (CAIX) | -8.61 |
| 1,8-Naphthalimide-piperazine-arylsulfonyl derivative (SA2) nih.gov | Carbonic Anhydrase IX (CAIX) | -8.39 |
Pharmacophore Mapping and Ligand-Based Drug Design
Pharmacophore mapping is a powerful ligand-based drug design strategy. It involves identifying the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) that a molecule must possess to be active at a specific biological target. This model can then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds that match the pharmacophore and are therefore likely to be active. nih.gov
Methodologies like 3D-QSAR (Quantitative Structure-Activity Relationship) are used to generate pharmacophore models based on a set of known active and inactive compounds. nih.gov For example, a pharmacophore model for topoisomerase I inhibitors was developed with features including hydrogen bond acceptors (HBA) and a ring aromatic (RA) feature. nih.gov This model was then used to screen for novel inhibitors. The discovery of a novel, biochemically active phenyl-piperazine pharmacophore predicted to target the ATP-binding site of eIF4A1 demonstrates the success of this approach in identifying promising new scaffolds for drug development. acs.org
Homology Modeling for Target Protein Structure Elucidation
In many cases, the experimental 3D structure of a target protein has not been determined. Homology modeling provides a way to build a reliable 3D model of the target protein based on its amino acid sequence and the experimentally determined structure of a related homologous protein (a "template"). This computational technique was employed to study the human form of the eIF4A1 protein. acs.org Using the known structure of a related protein (PDB ID: 1FUU) as a template, a homology model of human eIF4A1 was constructed. acs.org The resulting model was then refined and subjected to energy minimization to ensure it adopted an energetically favorable conformation, which could then be used for subsequent docking and molecular dynamics studies. acs.org
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction
Quantum chemical (QC) calculations, based on the principles of quantum mechanics, are used to predict the electronic properties of molecules with high accuracy. These methods are computationally intensive but provide valuable information that can enhance other modeling techniques. For instance, QC methods can be used to calculate more accurate partial atomic charges for ligands compared to the standard force field-based methods. researchgate.net This improved charge distribution leads to a more accurate representation of electrostatic interactions in molecular docking, resulting in more reliable predictions of complex geometry and binding energy. researchgate.net Furthermore, QC calculations are used to optimize the geometry of ligands before docking, ensuring that the starting conformation is in a low-energy state. researchgate.netugm.ac.id
Broader Research Applications of the 4 Piperazin 1 Yl Pyridin 2 Amine Scaffold in Chemical Sciences
Utility as Chemical Research Intermediates for the Synthesis of Complex Organic Molecules
The 4-(piperazin-1-yl)pyridin-2-amine scaffold is a key intermediate in the synthesis of a multitude of complex organic molecules, particularly within the pharmaceutical industry. The pyridine (B92270) and piperazine (B1678402) moieties are common pharmacophores found in numerous approved drugs. lifechemicals.com The presence of reactive amine groups and the piperazine ring allows for a variety of chemical modifications, making it an ideal starting point for constructing diverse molecular libraries.
Researchers have utilized derivatives of this scaffold to synthesize novel compounds with potential therapeutic activities. For instance, a series of 1-(4-(piperazin-1-yl)phenyl)pyridin-2(1H)-one derivatives were synthesized and evaluated for their efficacy as selective serotonin (B10506) reuptake inhibitors (SSRIs). nih.gov The study highlighted the importance of the piperazine-pyridine core in the design of new antidepressant agents. nih.gov Furthermore, the piperazine scaffold is recognized as a "privileged structure" in drug discovery, appearing in a wide array of therapeutic agents, including those for cancer and neurological disorders. chemimpex.com
The synthesis of such complex molecules often involves multi-step reaction sequences where the this compound core provides a robust and adaptable foundation. The ability to functionalize the scaffold at multiple positions enables the fine-tuning of physicochemical properties and biological activity.
Applications in Agrochemical Design and Formulation
The inherent biological activity of pyridine and piperazine derivatives extends to the field of agrochemicals. These scaffolds are incorporated into the design of novel pesticides, including fungicides, insecticides, and herbicides, to enhance their efficacy and target specificity. chemimpex.com While specific research on this compound in agrochemicals is not extensively documented, the broader class of piperazine-containing compounds is known to be utilized in agrochemical formulations. chemimpex.com
The structural features of the this compound scaffold can contribute to improved performance of agrochemicals by potentially influencing factors such as solubility, stability, and interaction with biological targets in pests and weeds. The versatility of the scaffold allows for the synthesis of a wide range of derivatives that can be screened for desired agrochemical properties.
Exploration in Advanced Materials Science and Engineering
The application of piperazine-containing compounds is also being explored in the realm of advanced materials science. These compounds can be incorporated into polymers and other materials to impart specific functionalities. chemimpex.com The nitrogen atoms in the piperazine ring can act as curing agents in epoxy resins or as building blocks for the synthesis of polyamides and other polymers with unique thermal and mechanical properties.
While direct applications of this compound in materials science are still an emerging area of research, the structural motifs present in the molecule suggest its potential as a monomer or a modifying agent in the development of new materials. Its ability to form hydrogen bonds and coordinate with metal ions could be exploited in the design of functional materials such as sensors, catalysts, or porous frameworks.
Potential in Diagnostic Agent Development and Targeted Imaging Research
The this compound scaffold holds promise for the development of novel diagnostic agents and probes for targeted imaging. The ability to attach chelating agents or imaging moieties to the scaffold allows for the creation of molecules that can specifically bind to biological targets and be detected using various imaging techniques.
A related compound, 5-(4-methylpiperazin-1-yl)pyridin-2-amine, has been investigated for its potential in developing diagnostic agents for the early detection of diseases through targeted imaging. chemimpex.com This suggests that the core piperazinyl-pyridine structure can serve as a platform for the design of probes for positron emission tomography (PET) or other imaging modalities. The pharmacokinetic properties of the scaffold can be modulated through chemical modifications to optimize its distribution and clearance from the body, which is a critical aspect of developing effective and safe imaging agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
